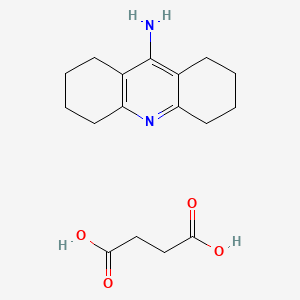
Ornithine glutamate dipeptide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ornithine glutamate dipeptide is an amino acid.
Scientific Research Applications
Nutritional Support and Clinical Outcomes
Ornithine glutamate dipeptide, as a component of parenteral nutrition, has shown promising results in clinical settings, particularly in patients undergoing abdominal surgery. Research indicates that supplementation with glutamine dipeptide in parenteral nutrition can improve postoperative cumulative nitrogen balance, decrease infectious morbidity, and shorten the length of hospital stay without significant adverse effects. These findings highlight the potential of ornithine glutamate dipeptide in enhancing recovery and overall clinical outcomes in surgical patients (Zheng et al., 2006).
Availability and Utilization in Parenteral Nutrition
The stability and solubility of glutamine-containing dipeptides, such as L-alanyl-L-glutamine, make them suitable for parenteral nutrition. Studies demonstrate effective utilization of these dipeptides, indicating their potential to maintain intracellular muscle-free glutamine pools in catabolic situations. Moreover, the safe and efficient use of these dipeptides as a source of free glutamine in parenteral nutrition has been supported by research, with no significant side effects reported during their administration (Fürst et al., 1989).
Enhancement of Clinical Nutrition
Glutamine and glutamine-containing dipeptides play a critical role in clinical nutrition, especially in states of trauma, hypercatabolism, intestinal dysfunction, and immune deficiency. Adequate glutamine supply, facilitated by the use of highly soluble and stable glutamine-containing dipeptides, can prevent bodily glutamine deprivation and positively influence clinical outcomes. Enteral and parenteral glutamine therapy may contribute to improved nitrogen economy, reduced incidence of bacterial infections, diminished risk of bacterial translocation, and potentially shortened hospital stays in various patient groups (Fürst & Stehle, 1995).
Influence on Surgical Patient Outcomes
Glutamine dipeptide supplementation in surgical patients has been systematically reviewed, showing significant reductions in infectious morbidity and length of hospital stays in both European and Asian clinical trials. These findings suggest the beneficial role of parenteral glutamine dipeptides in reducing postoperative complications and facilitating recovery (Jiang et al., 2004).
properties
CAS RN |
91388-18-0 |
|---|---|
Product Name |
Ornithine glutamate dipeptide |
Molecular Formula |
C10H19N3O5 |
Molecular Weight |
261.27 |
IUPAC Name |
((S)-2,5-diaminopentanoyl)-L-glutamic acid |
InChI |
InChI=1S/C10H19N3O5/c11-5-1-2-6(12)9(16)13-7(10(17)18)3-4-8(14)15/h6-7H,1-5,11-12H2,(H,13,16)(H,14,15)(H,17,18)/t6-,7-/m0/s1 |
InChI Key |
RROQYZJPOZVQTM-BQBZGAKWSA-N |
SMILES |
O=C(O)CC[C@@H](C(O)=O)NC([C@H](CCCN)N)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Ornithine glutamate dipeptide; Orn-glu; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Fluoro-3-[(4-hydroxy-1-piperidinyl)sulfonyl]-N-(3,4,5-trifluorophenyl)benzamide](/img/structure/B609691.png)

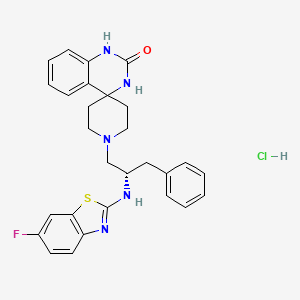
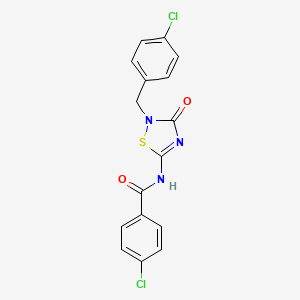
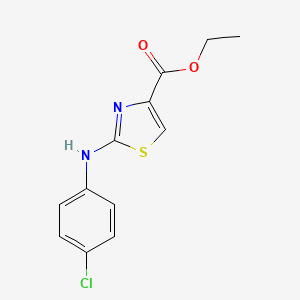
![1-[[2-[2-(4-Bromophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1H-imidazole hydrochloride](/img/structure/B609703.png)
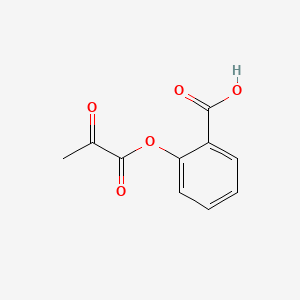

![(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-6-formamido-N-[2-oxo-2-[[(2S)-1-oxo-1-[(2-oxothiolan-3-yl)amino]-3-phenylpropan-2-yl]amino]ethyl]hexanamide](/img/structure/B609707.png)
